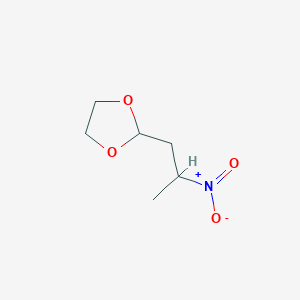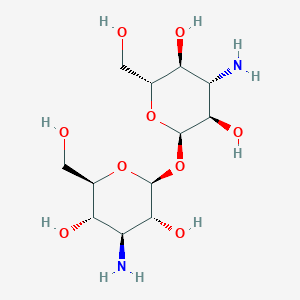
3,3'-Neotrehalosadiamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-Neotrehalosadiamine is a chemical compound that belongs to the family of aminosugars. It is a derivative of trehalose, which is a disaccharide sugar found in many organisms, including bacteria, fungi, and plants. 3,3'-Neotrehalosadiamine has been the subject of scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture. In
Applications De Recherche Scientifique
Scientific Research Applications of 3,3'-Neotrehalosadiamine
Enzymatic Processes and Crystallography
3,3'-Neotrehalosadiamine is involved in the enzymatic process required for its synthesis. NtdA, a sugar aminotransferase essential for 3,3'-Neotrehalosadiamine synthesis, was purified and crystallized for X-ray diffraction analysis, indicating significant interest in understanding its structural and functional properties at the molecular level (van Straaten et al., 2009).
Microbial Autoinducer and Antibiotic Properties
3,3'-Neotrehalosadiamine (NTD) functions as an autoinducer in Bacillus subtilis, activating its own biosynthetic operon, ntdABC. This compound, produced by several Bacillus species, also exhibits antibiotic properties. Its production is regulated by specific genetic and metabolic pathways, highlighting its biological significance and potential biotechnological applications (Inaoka & Ochi, 2006).
Alternate Biosynthesis Pathways
The ntd operon in Bacillus subtilis is crucial for 3,3'-Neotrehalosadiamine biosynthesis, and the enzymes encoded within this operon catalyze the biosynthesis of kanosamine from glucose-6-phosphate. This pathway represents an alternate route to previously reported pathways, marking a significant discovery in carbohydrate biochemistry and microbial metabolism (Vetter et al., 2013).
Chemical Synthesis and Antibacterial Activity
The stereoselective synthesis of naturally occurring 3,3'-neotrehalosadiamine (NTD) and its analogs has been achieved. While NTD shows detectable anti-staphylococcal activity, understanding its chemical structure and synthesis pathways is vital for exploring its full potential as an antibacterial agent (Anjum et al., 2013).
Gene Regulation and Secondary Metabolism
3,3'-Neotrehalosadiamine plays a role in gene regulation by affecting the expression of certain genes in Bacillus subtilis. The disruption of the GlcP gene, which regulates a secondary metabolism pathway for neotrehalosadiamine synthesis, leads to changes in the expression of various genes. This discovery provides a new perspective on the role of secondary metabolites in gene regulation and bacterial metabolism (Inaoka et al., 2009).
Activation of Dormant Secondary Metabolism
3,3'-Neotrehalosadiamine synthesis can be activated by RNA polymerase mutations in Bacillus subtilis. This activation mechanism offers insights into the transcriptional regulation of the neotrehalosadiamine biosynthetic operon and highlights the potential of dormant secondary metabolites in drug discovery and microbial metabolism research (Inaoka & Ochi, 2011).
Propriétés
Numéro CAS |
104196-14-7 |
|---|---|
Formule moléculaire |
C12H24N2O9 |
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-4-amino-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
Clé InChI |
ZPEFXARQZVAHGO-DCSYEGIMSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
Autres numéros CAS |
104196-14-7 |
Synonymes |
3,3'-diamino-3,3'-dideoxy-alpha,beta-trehalose 3,3'-neotrehalosadiamine BMY 28251 BMY-28251 BU 2797 BU-2797 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



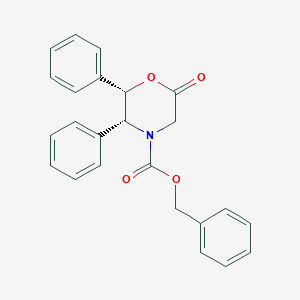
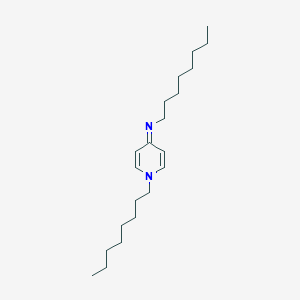
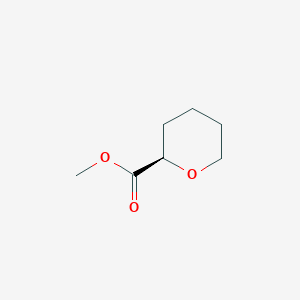

![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
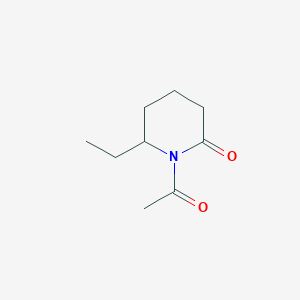
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)

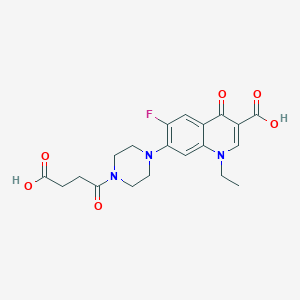

![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
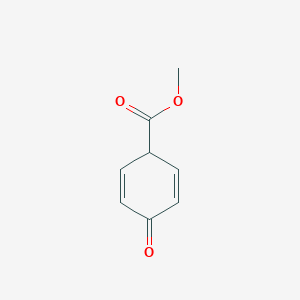
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
